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Compound of Interest

Compound Name: 2-Methyl-2-butanethiol

Cat. No.: B152278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined and
computationally derived thermodynamic properties of 2-methyl-2-butanethiol (also known as
tert-amyl mercaptan). The data presented herein is critical for professionals in research and
development, particularly in fields such as pharmacology, materials science, and chemical
engineering, where a thorough understanding of the energetic properties of organosulfur
compounds is essential.

Core Thermodynamic Data

The thermodynamic properties of 2-methyl-2-butanethiol have been meticulously
investigated, with much of the foundational experimental work conducted by Scott, Douslin, et
al. and documented in the Journal of Physical Chemistry in 1962. The following tables
summarize the key quantitative data available for this compound, primarily sourced from the
NIST Chemistry WebBook which compiles critically evaluated data from various sources,
including the aforementioned study.[1][2][3]

Table 1: Enthalpic and Entropic Properties of 2-Methyl-2-
butanethiol
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Property Value Units Method Reference
Standard
Enthalpy of Combustion Scott, Douslin, et
) -126.9 £ 0.92 kJ/mol ]
Formation (Gas, Calorimetry al., 1962[3]
AfH°gas)
Enthalpy of .
T Scott, Douslin, et
Vaporization 35.73 kJ/mol
al., 1962
(AvapH®)
Enthalpy of
Transition Adiabatic Scott, Douslin, et
7.9793 kJ/mol ]
(Crystal Il to I, Calorimetry al., 1962
AtrsH)
Enthalpy of Adiabatic Scott, Douslin, et
) 0.6084 kJ/mol )
Fusion (AfusH) Calorimetry al., 1962
Entropy of
Transition Adiabatic Scott, Douslin, et
50.15 J/mol-K )
(Crystal Il to I, Calorimetry al., 1962
AtrsS)
Entropy of Adiabatic Scott, Douslin, et
. 3.59 J/mol-K ]
Fusion (AfusS) Calorimetry al., 1962

Table 2: Phase Transition Temperatures and Other
Physical Properties
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Property Value Units Method Reference
Triple Point ) ) )
Adiabatic Scott, Douslin, et
Temperature 169.25 K ]
i Calorimetry al., 1962[1]
(Ttriple)
Normal Boiling Scott, Douslin, et
_ _ 371.95 K
Point (Tboil) al., 1962[1]
Critical
570.1 K
Temperature (Tc)
Molecular
C5H12S - - -
Formula
Molecular Weight  104.214 g/mol - -

Experimental Protocols

The determination of the thermodynamic properties of 2-methyl-2-butanethiol involves several
key experimental techniques. While the full, detailed protocols from the original publications are
extensive, this section outlines the principles of the methodologies employed.

Low-Temperature Adiabatic Calorimetry

The heat capacity (Cp) and the enthalpies and entropies of phase transitions (fusion and solid-
solid transitions) of 2-methyl-2-butanethiol were determined using low-temperature adiabatic
calorimetry.

Methodology:
» A highly purified sample of 2-methyl-2-butanethiol is placed in a calorimeter vessel.
e The calorimeter is cooled to a very low temperature, typically near absolute zero.

o Electrical energy is supplied to the sample in small, precisely measured increments to raise
its temperature.

o The temperature change resulting from each energy input is carefully measured.
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» By keeping the surroundings of the calorimeter at the same temperature as the sample
(adiabatic conditions), heat exchange with the environment is minimized.

e The heat capacity at a given temperature is calculated from the amount of electrical energy
supplied and the corresponding temperature rise.

» By continuously measuring the heat capacity as a function of temperature, the standard
molar entropy (S°) can be calculated by integrating C_p /T from 0 K to the desired
temperature.

o Enthalpies of phase transitions are determined by measuring the total energy required to
complete the transition at a constant temperature.

Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation (AfH°) is a fundamental thermodynamic property that was
determined for 2-methyl-2-butanethiol using rotating-bomb calorimetry, a technique
specifically adapted for sulfur-containing organic compounds.

Methodology:

o Aprecisely weighed sample of 2-methyl-2-butanethiol is sealed in a platinum crucible
within a high-pressure vessel, the "bomb."

e The bomb is filled with a known excess of pure oxygen.
e The bomb is placed in a calorimeter, which is a container with a known quantity of water.
e The sample is ignited, and the complete combustion reaction occurs.

e The rotation of the bomb ensures that the combustion products, including sulfuric acid, form
a uniform solution, which is crucial for accurate measurements with sulfur compounds.

e The temperature change of the calorimeter system is measured with high precision.

e The heat of combustion is calculated from the temperature change and the previously
determined heat capacity of the calorimeter.
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e Using Hess's Law and the known standard enthalpies of formation of the combustion
products (CO2, H20, and H2S04), the standard enthalpy of formation of 2-methyl-2-
butanethiol is calculated.

Vapor Pressure Measurements

The enthalpy of vaporization (AvapH) can be determined from vapor pressure measurements
at different temperatures.

Methodology:

The vapor pressure of liquid 2-methyl-2-butanethiol is measured at a series of accurately
controlled temperatures.

e The data is then used in the Clausius-Clapeyron equation, which relates the change in vapor
pressure with temperature to the enthalpy of vaporization.

o Aplot of the natural logarithm of vapor pressure (In P) versus the reciprocal of the absolute
temperature (1/T) yields a straight line.

e The slope of this line is equal to -AvapH/R, where R is the ideal gas constant. From this, the
enthalpy of vaporization can be calculated.

Logical Workflow for Thermodynamic Property
Determination

The following diagram illustrates the logical workflow for the experimental determination of the
key thermodynamic properties of 2-methyl-2-butanethiol, based on the methodologies
described.
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Caption: Experimental workflow for determining thermodynamic properties.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Thermodynamic Properties of 2-Methyl-2-butanethiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152278#2-methyl-2-butanethiol-thermodynamic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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